1-Morpholin-4-yl-3-[3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]phenoxy]propan-2-ol
Description
1-Morpholin-4-yl-3-[3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]phenoxy]propan-2-ol is a complex organic compound that features a morpholine ring, a pyrrolidine ring, and a piperidine ring
Properties
IUPAC Name |
1-morpholin-4-yl-3-[3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O3/c27-22(18-25-12-14-28-15-13-25)19-29-23-5-3-4-20(16-23)17-24-10-6-21(7-11-24)26-8-1-2-9-26/h3-5,16,21-22,27H,1-2,6-15,17-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPAPQVUKPQRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)OCC(CN4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-yl-3-[3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]phenoxy]propan-2-ol typically involves multiple steps, including the formation of the morpholine, pyrrolidine, and piperidine rings, followed by their subsequent coupling. One common synthetic route involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid, followed by cyclization.
Formation of the Pyrrolidine Ring: This can be synthesized from 1,4-dibromobutane and ammonia, followed by cyclization.
Formation of the Piperidine Ring: This can be synthesized from 1,5-dibromopentane and ammonia, followed by cyclization.
Coupling of the Rings: The morpholine, pyrrolidine, and piperidine rings are then coupled through a series of nucleophilic substitution reactions, typically using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Morpholin-4-yl-3-[3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]phenoxy]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine, pyrrolidine, and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Morpholin-4-yl-3-[3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]phenoxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-3-[3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyrrolidin-3-yl morpholine
- 4-[4-(4-morpholinyl)butyl]morpholine
- trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride
- 4-(Pyrrolidin-1-yl)benzonitrile
Uniqueness
1-Morpholin-4-yl-3-[3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]phenoxy]propan-2-ol is unique due to its combination of morpholine, pyrrolidine, and piperidine rings, which confer specific chemical and biological properties. This combination allows for a wide range of interactions with molecular targets, making it a versatile compound in medicinal chemistry and pharmacology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
